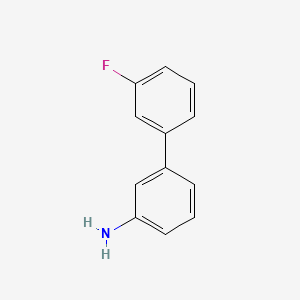

3'-Fluorobiphenyl-3-ylamine

説明

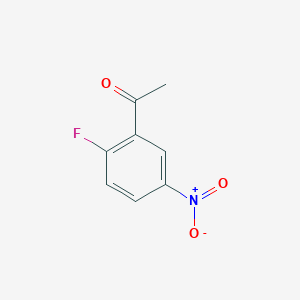

3'-Fluorobiphenyl-3-ylamine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Genetic Incorporation of Fluorescent Probes into Proteins

The use of environmentally sensitive fluorescent probes like 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) for the genetic incorporation into proteins in yeast has been explored. This approach allows for the direct probing of local structural changes in proteins, offering a novel method for studying protein structure, interactions, and folding processes [H. Lee et al., 2009].

Synthesis and Evaluation of Anticancer Agents

Research has been conducted on the synthesis and biological evaluation of novel compounds with potential anticancer properties. For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various tumor cell lines, indicating their potential as anticancer agents [I. Ivasechko et al., 2022].

Enhanced Light Harvesting for Solar Cells

The electronic energy transfer properties between rare-earth ions in fluoroindate glass have been studied for solar cell applications. This research demonstrates how upconversion emissions from these materials can enhance the efficiency of silicon solar cells by converting infrared radiation into the visible and near-infrared spectrum, which is just above the silicon bandgap [F. Lahoz et al., 2011].

Development of Selective Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showcasing the potential of fluorinated compounds in the development of targeted therapies for treating various diseases, including cancer [G. M. Schroeder et al., 2009].

Biological Probes from Old Dyes

There has been a resurgence in using old dyes, such as fluorescein and rhodamine derivatives, to create sophisticated fluorescent dyes for biochemical and biological research. Modern chemistry has reinvigorated these structures to produce tools for advanced studies, demonstrating the ongoing innovation in the field of chemical biology [L. Lavis, 2017].

特性

IUPAC Name |

3-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGCBTFQZVWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382209 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400751-05-5 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)